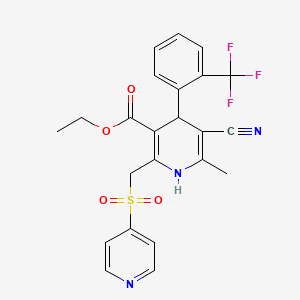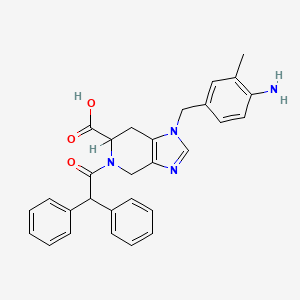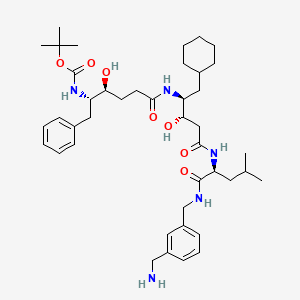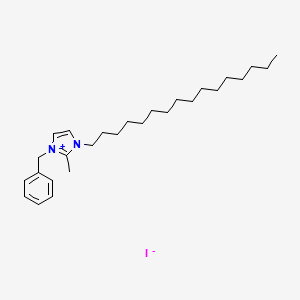
NH125
概要
説明
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドは、一般的にNH125と呼ばれ、真核生物伸長因子2キナーゼ(eEF2K)の阻害効果で知られる合成化合物です。
製法
合成経路と反応条件
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドの合成には、1-ベンジル-2-メチルイミダゾールをセチルヨージドでアルキル化する方法が用いられます。この反応は通常、ジメチルスルホキシド(DMSO)などの有機溶媒中で還流条件下で行われます。 生成物はその後、再結晶により精製されます .
工業生産方法
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチとしては、大規模アルキル化反応、その後結晶化やクロマトグラフィーなどの精製プロセスを用いて高純度と高収率を確保する方法が挙げられます .
科学的研究の応用
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドは、科学研究において幅広い応用範囲を持っています。
化学: 有機合成における試薬として、特定の化学反応における触媒として使用されます。
生物学: この化合物は、細胞プロセス、特に真核生物伸長因子2キナーゼの阻害における役割について研究されています。
作用機序
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドは、主に真核生物伸長因子2キナーゼの阻害を通じて効果を発揮します。この阻害は、真核生物伸長因子2のリン酸化につながり、これがタンパク質合成を阻害します。 この化合物は、リソソーム栄養性も示し、細胞内区画のpHに影響を与え、ウイルス侵入を阻害します .
生化学分析
Biochemical Properties
NH125 inhibits eEF-2 kinase activity in vitro, blocks the phosphorylation of eEF-2 in intact cells, and shows relative selectivity over other protein kinases: protein kinase C (IC 50 = 7.5 μM), protein kinase A (IC 50 = 80 μM), and calmodulin-dependent kinase II (IC 50 > 100 μM) .
Cellular Effects
This compound decreases the viability of 10 cancer cell lines with IC50s ranging from 0.7 to 4.7 μM . The anticancer effect of this compound is not mediated through inhibition of eEF2K. Inhibition of cell growth correlates with induction of peEF2 .
Molecular Mechanism
This compound induces eEF2 phosphorylation (peEF2) through multiple pathways in cancer cells . It is not an eEF2K inhibitor in cancer cells. The anticancer activity of this compound was more correlated with induction of eEF2 phosphorylation than inhibition of eEF2K .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-cetyl-2-methylimidazolium iodide involves the alkylation of 1-benzyl-2-methylimidazole with cetyl iodide. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 1-Benzyl-3-cetyl-2-methylimidazolium iodide are not extensively documented, the general approach involves large-scale alkylation reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .
化学反応の分析
反応の種類
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドは、次のような様々な化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体の形成につながる可能性があります。
還元: 還元反応は、イミダゾリウム環を修飾し、その化学的性質を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
類似化合物との比較
1-ベンジル-3-セチル-2-メチルイミダゾリウムヨージドは、真核生物伸長因子2キナーゼの阻害剤としての役割とリソソーム栄養性という2つの役割を兼ね備えている点でユニークです。類似化合物には以下のようなものがあります。
N-ドデシルイミダゾール: リソソーム栄養性と抗ウイルス活性で知られています.
A-484954: 真核生物伸長因子2キナーゼの選択的阻害剤ですが、リソソーム栄養性はありません.
その他のアルキル化イミダゾリウム化合物: これらの化合物は、抗ウイルス活性と抗菌活性に似た効果を示し、アルキル鎖の長さの差異によって有効性に影響を与えます.
特性
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278603-08-0 | |
| Record name | NH125 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NH125 affect bacterial cells?
A2: Studies suggest this compound acts against bacteria by disrupting their lipid bilayers, similar to a detergent. This leads to membrane permeabilization and ultimately cell death. [] This mechanism is particularly effective against persistent cells, which are typically tolerant to conventional antibiotics. []
Q2: Can you elaborate on this compound's impact on bacterial biofilms?
A3: this compound exhibits potent activity against bacterial biofilms, effectively disrupting and eradicating them. [, ] Studies have shown its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). [] This activity makes it a promising candidate for addressing biofilm-related infections.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided research papers don't explicitly state the molecular formula and weight of this compound, these can be deduced from its chemical name, 1-Benzyl-3-cetyl-2-methylimidazolium iodide. The molecular formula is C28H49IN2 and the molecular weight is 524.6 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic data for this compound.
Q5: How does modifying the structure of this compound affect its activity against MRSA persister cells?
A6: Research has shown that N-arylated analogues of this compound demonstrate significantly improved biofilm eradication potency and rapid persister-cell-killing activities against MRSA compared to the parent compound. [] Specifically, introducing an N-aryl group to the imidazolium core of this compound appears to enhance these activities.
Q6: What is known about the stability of this compound?
A7: One study found that an N-arylated this compound analogue exhibited comparable shelf-stability to the disinfectant benzyldimethylhexadecylammonium chloride (16-BAC) over 111 days of storage. []
Q7: Has this compound demonstrated efficacy in any in vivo models?
A8: Yes, this compound has shown promising results in preclinical studies. For instance, it significantly reduced tumor volume in a mouse model of glioblastoma when delivered via encapsulated PEG–PCL nanoparticles. [] Additionally, it has shown efficacy in a rat model of hypertension, where it reduced blood pressure, inflammatory markers, and vascular hypertrophy. []
Q8: Are there any known mechanisms of resistance to this compound?
A10: Research suggests that P-glycoprotein (P-gp), a transmembrane efflux pump, can mediate resistance to this compound. [] This is a common mechanism of resistance observed with many chemotherapeutic agents, suggesting that combining this compound with P-gp inhibitors could potentially enhance its efficacy.
Q9: What information is available regarding the toxicity and safety profile of this compound?
A9: While the provided research highlights the potential therapeutic applications of this compound, detailed data on its toxicity and safety profile are limited in these papers. Further investigation is required to fully elucidate its safety profile for potential clinical applications.
Q10: Have any specific drug delivery systems been explored for this compound?
A12: Yes, one study successfully employed encapsulated PEG–PCL nanoparticles for the delivery of this compound in a glioblastoma mouse model. [] This approach led to sustained drug release and a significant reduction in tumor volume, suggesting the potential of nanoformulations for improving this compound delivery.
Q11: What analytical techniques have been used to study the effects of this compound?
A13: Several analytical techniques have been employed to investigate this compound's effects. These include Western blotting to assess protein expression and phosphorylation levels, [, , ] real-time PCR for gene expression analysis, [] fluorescence-based assays to measure bacterial membrane permeabilization, [] and cell viability assays to determine the compound's effect on cell growth and survival. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


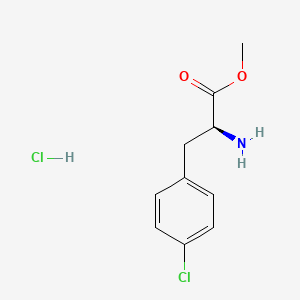
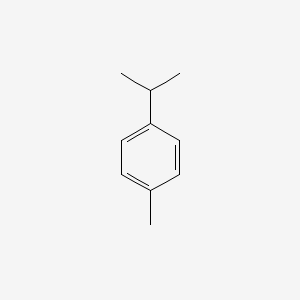
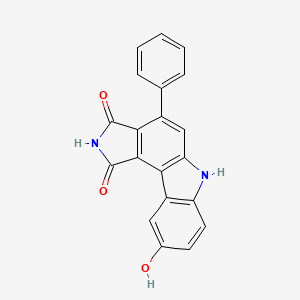
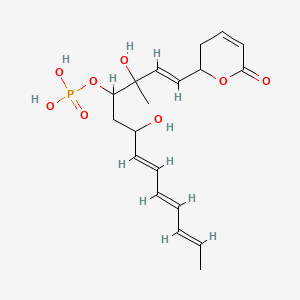
![2,3,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678589.png)
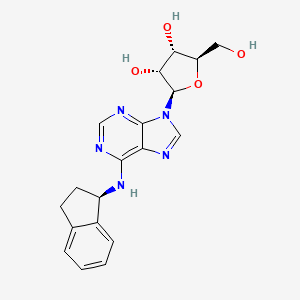
![1-Cyclopropyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1678592.png)
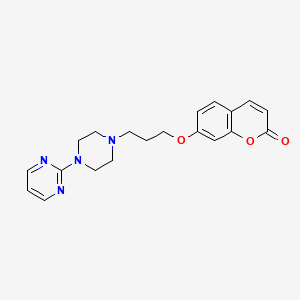
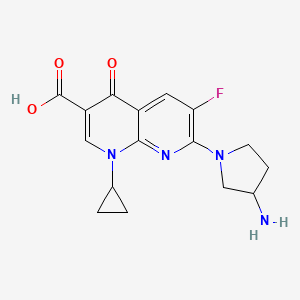

![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
